![molecular formula C19H14BrN5O3 B2832901 N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251601-96-3](/img/structure/B2832901.png)
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14BrN5O3 and its molecular weight is 440.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its antibacterial, antifungal, and potential anticancer activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrazine core with a bromophenyl and phenoxy substituents. Its molecular formula is C_17H_14BrN_5O_3, with a molecular weight of approximately 404.23 g/mol. The presence of the triazole moiety is critical for its biological activity, as this functional group often enhances the interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of triazolo-pyrazine compounds. For example, a study indicated that similar compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
2e | 32 | Against S. aureus |
2e | 16 | Against E. coli |
These findings suggest that this compound may possess similar antibacterial properties due to its structural analogies.
Antifungal Activity
The compound's potential antifungal activity has also been explored in various studies. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. While specific data on this compound's antifungal activity is limited, related triazole compounds have shown promising results against Candida species and other fungal pathogens.
Anticancer Potential
Emerging research indicates that triazole-containing compounds may exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have reported that triazole derivatives can inhibit tumor cell proliferation in vitro and in vivo models. Further investigation into the specific pathways affected by this compound is warranted to elucidate its potential as an anticancer agent.
Case Studies
- Antitubercular Activity : A series of substituted benzamide derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar modifications in the structure of this compound could lead to potent antitubercular agents.
- Cytotoxicity Studies : In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, certain derivatives demonstrated low toxicity levels while maintaining antibacterial efficacy . This dual profile is crucial for the development of safe therapeutic agents.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c20-13-5-4-6-14(11-13)22-16(26)12-25-19(27)24-10-9-21-18(17(24)23-25)28-15-7-2-1-3-8-15/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUXNGWBIAXIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.